6,7-Dimethoxyquinoline is a heterocyclic organic compound that belongs to the quinoline family. It is characterized by a quinoline backbone, a double-ring structure comprising a benzene ring fused to a pyridine ring, with methoxy groups substituted at the 6th and 7th positions. As a common intermediate in organic synthesis, 6,7-dimethoxyquinoline is widely used in research to build more complex molecules with potential biological activities. [, , , , , , ]
6,7-Dimethoxyquinoline is a chemical compound with the molecular formula . It is classified as a quinoline derivative, characterized by the presence of two methoxy groups at the 6 and 7 positions and a hydroxyl group at the 4 position of the quinoline ring. This compound is recognized for its diverse applications in medicinal chemistry, materials science, and agrochemicals, primarily due to its role as an intermediate in the synthesis of various biologically active compounds, including antineoplastic agents like cabozantinib and tivozanib .
The synthesis of 6,7-Dimethoxyquinoline typically involves several key steps:
This multi-step synthesis highlights the compound's versatility and importance in organic synthesis.
The molecular structure of 6,7-Dimethoxyquinoline can be represented as follows:
The structure features a quinoline ring system with distinct substituents:
This specific arrangement contributes to its unique chemical properties and reactivity .
6,7-Dimethoxyquinoline participates in various chemical reactions:
These reactions are critical for developing various derivatives that enhance the compound's applicability in pharmaceuticals.
The mechanism of action of 6,7-Dimethoxyquinoline involves its interaction with biological targets relevant to its medicinal properties:
These properties make 6,7-Dimethoxyquinoline suitable for various applications across different industries.
6,7-Dimethoxyquinoline has numerous applications:
The versatility of this compound highlights its significance in advancing both health-related applications and technological innovations.
The identification of 6,7-dimethoxyquinoline derivatives emerged from targeted explorations into bioactive heterocyclic scaffolds during the late 20th century. Early synthetic efforts focused on modifying the quinoline core—a privileged structure in medicinal chemistry—to enhance selective bioactivity. The strategic addition of methoxy groups at the 6- and 7-positions was found to significantly influence electronic properties and steric accessibility, thereby improving interactions with biological targets. One landmark study documented the systematic optimization of 1-arylcarbonyl-6,7-dimethoxyisoquinoline derivatives, culminating in the discovery of RO0509347 (IC₅₀ = 1 μM) as a potent glutamine fructose-6-phosphate amidotransferase (GFAT) inhibitor through high-throughput screening and structure-activity relationship (SAR) studies [1]. Concurrently, oncology-driven research identified 6,7-dimethoxy-4-anilinoquinolines as potent c-Met kinase inhibitors, with compound 12n achieving IC₅₀ values of 0.030 ± 0.008 μM [2]. These discoveries underscored the scaffold’s versatility and catalyzed investigations into its broader pharmacological potential.
Table 1: Key Early-Stage 6,7-Dimethoxyquinoline Derivatives
Compound | Biological Target | Potency (IC₅₀) | Therapeutic Area | Source |
---|---|---|---|---|
RO0509347 | GFAT | 1 μM | Metabolic Disease | [1] |
12n | c-Met kinase | 0.030 ± 0.008 μM | Oncology | [2] |
– | HDACs/DNMTs (indirect) | Variable | Epigenetics | [3] [6] |
6,7-Dimethoxyquinoline derivatives exhibit dual significance in epigenetics and kinase biology, positioning them as valuable chemical probes and therapeutic leads.
Epigenetic Modulation: Though not direct epigenetic modifiers, these compounds influence epigenetic machinery through downstream signaling pathways. For example, GFAT inhibition by RO0509347 reduces hexosamine biosynthesis flux, indirectly suppressing O-GlcNAcylation—a post-translational modification that competes with phosphorylation and acetylation on histone tails [1] [4]. This modulates chromatin accessibility and gene expression. Additionally, c-Met inhibitors bearing the 6,7-dimethoxyquinoline motif (e.g., 12n) alter transcriptional programs in cancer cells by suppressing MET-driven oncogenic signaling, thereby reversing silencing of tumor suppressors like PTEN via histone H3K27me3 demethylation [2] [6]. Such epigenetic reprogramming synergizes with checkpoint inhibitors by enhancing tumor immunogenicity [6].
Kinase Inhibition: The scaffold demonstrates exceptional versatility in targeting kinases beyond c-Met. Its planar quinoline core facilitates ATP-competitive binding, while the 6,7-dimethoxy groups engage in hydrophobic pocket interactions critical for selectivity. Large-scale kinase profiling reveals inhibitory activity against:
Table 2: Kinase Targets of 6,7-Dimethoxyquinoline Derivatives
Kinase | Biological Role | Inhibition Potency | Compound Example |
---|---|---|---|
c-Met | Oncogenic signaling; metastasis | Sub-nM to nM | 12n [2] |
GFAT | Glucose metabolism; O-GlcNAcylation | Low μM | RO0509347 [1] |
FLT3 | Hematopoiesis; leukemogenesis | Variable* | Screening hits [5] |
Aurora kinases | Mitotic regulation | Isoform-specific* | – [5] |
*Data from broad kinase inhibitor screens suggest susceptibility; exact values compound-dependent.
The 6,7-dimethoxyquinoline scaffold exemplifies how heterocyclic chemistry principles translate to rational drug design:
This scaffold continues to enable the exploration of underexploited targets (e.g., orphan kinases COT1, NEK6/7) via combinatorial chemistry and structure-guided design [5].
Table 3: Key 6,7-Dimethoxyquinoline Derivatives in Drug Discovery
Compound | Structural Features | Primary Target(s) | Therapeutic Application |
---|---|---|---|
RO0509347 | 1-Arylcarbonyl substitution | GFAT | Antidiabetic lead [1] |
12n | 4-(3-Fluoroanilino); benzimidazole-linked | c-Met | Anticancer agent [2] |
Cabozantinib | 4-Anilino; additional fluorophenyl | c-Met/VEGFR2/RET | Approved for thyroid cancer |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: